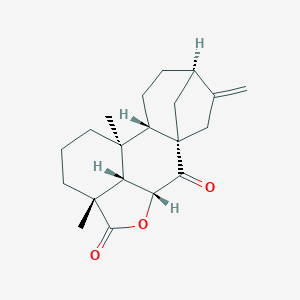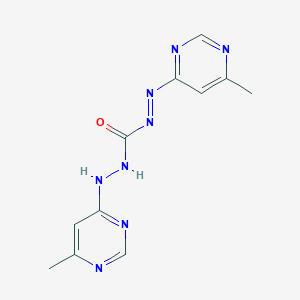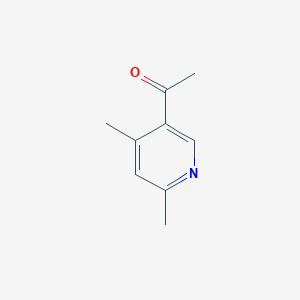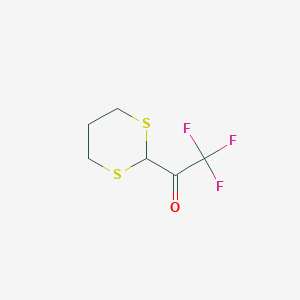
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has shown great potential in scientific research. It is a highly reactive molecule that can be used for a variety of applications, including in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. It has been shown to be an effective reagent for the synthesis of a variety of organic compounds, including ketones, aldehydes, and esters. It has also been used as a building block for the synthesis of complex natural products, such as alkaloids and terpenes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed to act as a highly reactive electrophile, which can undergo a variety of reactions with nucleophiles. This reactivity makes it an effective reagent for a variety of organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in pharmacological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is its high reactivity, which makes it an effective reagent for a variety of organic synthesis reactions. However, its high reactivity also makes it difficult to handle, as it can react with air and water. Additionally, its limited solubility in common solvents can make it difficult to use in certain reactions.
Direcciones Futuras
There are several potential future directions for research on 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective synthesis. Another area of interest is the development of new applications for this compound, such as in the development of new drugs or materials. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its reactivity and potential applications.
Métodos De Síntesis
The synthesis of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through a variety of methods. One common method involves the reaction of 2,2,2-trifluoroethan-1,1-diol with 1,3-dithiane in the presence of a strong acid catalyst. Another method involves the reaction of 1,3-dithiane with trifluoroacetyl chloride in the presence of a base catalyst.
Propiedades
Número CAS |
104863-72-1 |
|---|---|
Nombre del producto |
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one |
Fórmula molecular |
C6H7F3OS2 |
Peso molecular |
216.2 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F3OS2/c7-6(8,9)4(10)5-11-2-1-3-12-5/h5H,1-3H2 |
Clave InChI |
QNGKKOKVGRLLTB-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C(=O)C(F)(F)F |
SMILES canónico |
C1CSC(SC1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 1-(1,3-dithian-2-yl)-2,2,2-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
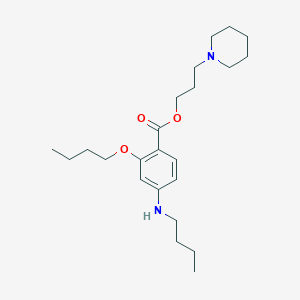
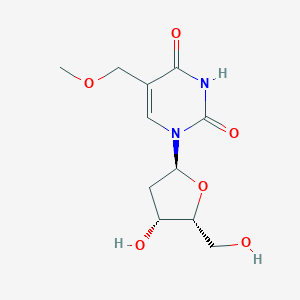
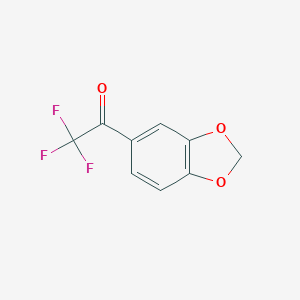
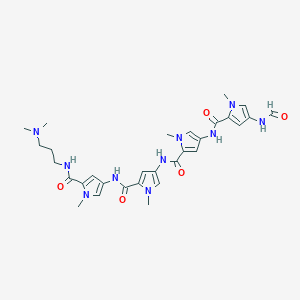
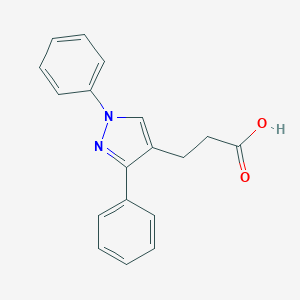
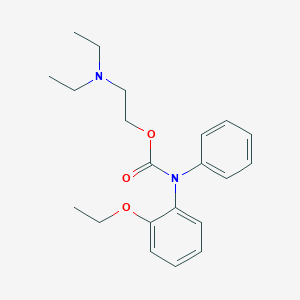
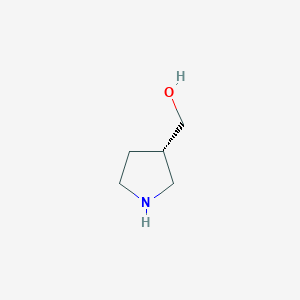
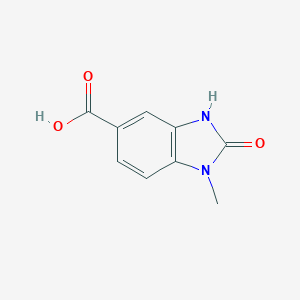
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
